GPRP acetate

Descripción general

Descripción

Pefa 6003, también conocido como Gly-Pro-Arg-Pro, es un inhibidor de la polimerización de fibrina. Inhibe la interacción del fibrinógeno con el complejo de glucoproteína IIb/IIIa de la membrana plaquetaria (GPIIb/IIIa). Este compuesto se utiliza principalmente en entornos de investigación para estudiar la coagulación sanguínea y los procesos relacionados .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Pefa 6003 se sintetiza mediante técnicas de síntesis de péptidos. El proceso implica la adición secuencial de aminoácidos para formar la cadena peptídica Glicina-Prolina-Arginina-Prolina. La síntesis se lleva a cabo típicamente utilizando la síntesis de péptidos en fase sólida (SPPS), que permite el ensamblaje eficiente de la cadena peptídica. Las condiciones de reacción incluyen el uso de grupos protectores para evitar reacciones secundarias no deseadas y el uso de reactivos de acoplamiento para facilitar la formación de enlaces peptídicos .

Métodos de Producción Industrial

La producción industrial de Pefa 6003 sigue principios similares a la síntesis de laboratorio, pero a mayor escala. El proceso involucra sintetizadores de péptidos automatizados que pueden manejar grandes cantidades de reactivos y producir el péptido a granel. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza y calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Pefa 6003 experimenta principalmente reacciones de formación de enlaces peptídicos e hidrólisis. Típicamente no participa en reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica.

Reactivos y Condiciones Comunes

Formación de Enlaces Peptídicos: Se utilizan comúnmente reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y 1-hidroxi-benzotriazol (HOBt).

Hidrólisis: Se pueden utilizar condiciones ácidas o básicas para hidrolizar los enlaces peptídicos, lo que lleva a la descomposición del péptido en sus aminoácidos constituyentes.

Productos Principales

Los principales productos formados a partir de la hidrólisis de Pefa 6003 son los aminoácidos individuales glicina, prolina y arginina .

Aplicaciones Científicas De Investigación

Biological Significance

GPRP acetate is primarily recognized for its role in modulating cellular functions. It acts as a specific ligand for G-protein-coupled receptors (GPCRs), influencing various signaling pathways that are crucial for cellular communication and response.

Cell Biology

This compound is utilized in cell culture to study cellular responses and signaling mechanisms. Its ability to interact with GPCRs makes it a valuable tool for researchers investigating:

- Cell Proliferation : Studies have shown that this compound can influence the proliferation of certain cell types, making it relevant in cancer research.

- Cell Migration : The compound has been implicated in studies focusing on the migration of cells, particularly in wound healing and metastasis.

Pharmacological Studies

In pharmacology, this compound serves as a model compound for drug development:

- Drug Design : Its structure allows researchers to design new drugs targeting GPCRs, which are significant in many therapeutic areas, including cardiovascular diseases and cancer.

- Screening Assays : this compound is often used in high-throughput screening assays to identify potential drug candidates that can modulate GPCR activity.

Mechanistic Insights

Research indicates that this compound interacts with specific receptors, leading to downstream effects that modulate various physiological processes. For instance:

- Inflammation Modulation : Studies suggest that this compound may play a role in reducing inflammation by influencing the activity of immune cells through GPCR signaling pathways .

- Neurotransmission : Its effects on neuronal cells have been explored, indicating potential applications in neuropharmacology .

Summary of Applications

Case Study: Inflammation Modulation

A study conducted on the effects of this compound on inflammatory responses demonstrated significant attenuation of pro-inflammatory cytokine production in vitro. The results indicated that treatment with this compound led to reduced levels of IL-6 and TNF-α in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential therapeutic application in treating inflammatory diseases .

Mecanismo De Acción

Pefa 6003 ejerce sus efectos inhibiendo la interacción del fibrinógeno con el complejo de glucoproteína IIb/IIIa de la membrana plaquetaria. Esta inhibición previene la polimerización de la fibrina, un paso clave en la formación de coágulos sanguíneos. El objetivo molecular de Pefa 6003 es el complejo GPIIb/IIIa, y la vía implicada es la cascada de coagulación .

Comparación Con Compuestos Similares

Compuestos Similares

Acetato de Gly-Pro-Arg-Pro: Otra forma de Pefa 6003 con propiedades inhibitorias similares.

Pefabloc FG: Un péptido relacionado con el fibrinógeno que también inhibe la polimerización de la fibrina.

Singularidad

Pefa 6003 es único en su inhibición específica del complejo GPIIb/IIIa, lo que lo convierte en una herramienta valiosa para estudiar la función plaquetaria y la coagulación sanguínea. Su alta pureza y estructura bien definida lo hacen adecuado para una amplia gama de aplicaciones de investigación .

Actividad Biológica

GPRP acetate, or Gly-Pro-Arg-Pro acetate, is a synthetic peptide that has garnered attention in biomedical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on inflammation, and potential therapeutic applications.

Overview of this compound

This compound is a tetrapeptide that consists of glycine (Gly), proline (Pro), arginine (Arg), and proline (Pro), with an acetate group. It is primarily studied for its role in modulating immune responses and inflammation, particularly through interactions with G-protein-coupled receptors (GPCRs).

-

Inflammasome Regulation :

This compound has been shown to influence the NLRP3 inflammasome, a critical component in the immune response. Acetate, a metabolite related to GPRP, can attenuate inflammasome activation through the GPR43 receptor. This interaction leads to decreased calcium mobilization and promotes autophagy-mediated degradation of NLRP3, potentially reducing inflammation in models of endotoxemia and peritonitis . -

Cytokine Modulation :

Research indicates that this compound can modulate the production of cytokines such as TNF-α in microglial cells. In one study, acetate exacerbated TNF-α production when administered alongside lipopolysaccharide (LPS), suggesting a dual role where it can act both as an anti-inflammatory agent and as a pro-inflammatory signal depending on the context . -

Receptor Specificity :

The biological activity of this compound may also be linked to its selective action on specific GPCRs. While acetate primarily activates GPR43, it has been noted that different short-chain fatty acids (SCFAs) interact variably with GPCRs, influencing metabolic and inflammatory pathways .

Case Studies

-

Study on Microglial Cells :

A study investigated the effects of this compound on microglial cells treated with LPS. The results indicated that while lower concentrations did not affect cell viability, a concentration of 25 mM significantly increased TNF-α production without compromising cell health. This suggests that this compound can enhance inflammatory responses in certain contexts . -

In Vivo Models :

In vivo experiments demonstrated that acetate can protect against NLRP3 inflammasome-dependent peritonitis and LPS-induced endotoxemia in mice models. These findings underscore the potential therapeutic implications of using acetate-related compounds like this compound in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Propiedades

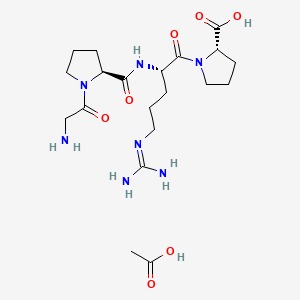

IUPAC Name |

acetic acid;(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N7O5.C2H4O2/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30;1-2(3)4/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22);1H3,(H,3,4)/t11-,12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTSTPIIKNCGRE-QKWXXBCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.